2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392243-60-6
Cat. No.: VC7248912
Molecular Formula: C16H11Cl2N3OS
Molecular Weight: 364.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392243-60-6 |
|---|---|
| Molecular Formula | C16H11Cl2N3OS |
| Molecular Weight | 364.24 |
| IUPAC Name | 2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C16H11Cl2N3OS/c1-9-2-4-10(5-3-9)15-20-21-16(23-15)19-14(22)12-8-11(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22) |
| Standard InChI Key | YMLYUPRWBIJFAZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzamide core substituted with two chlorine atoms at the 2- and 5-positions of the aromatic ring. The thiadiazole moiety, a five-membered heterocycle containing sulfur and nitrogen atoms, is functionalized with a 4-methylphenyl group at the 5-position. This combination of electron-withdrawing (chlorine) and electron-donating (methyl) substituents influences its physicochemical and biological properties.
Key Identifiers:
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IUPAC Name: 2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Canonical SMILES: CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
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InChI Key: YMLYUPRWBIJFAZ-UHFFFAOYSA-N
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step process:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions yields the 1,3,4-thiadiazole scaffold.
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Introduction of the 4-Methylphenyl Group: A nucleophilic aromatic substitution reaction attaches the 4-methylphenyl moiety to the thiadiazole intermediate.
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Benzamide Coupling: Reaction of the thiadiazole derivative with 2,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) forms the final product.
Industrial-scale synthesis employs continuous flow reactors and automated purification systems to optimize yield and purity.
Characterization Techniques
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Spectroscopic Analysis:
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¹H NMR: Identifies proton environments, confirming the presence of methyl (-CH₃) and aromatic protons.
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¹³C NMR: Validates carbon backbone structure, including carbonyl (C=O) and thiadiazole carbons.
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FTIR: Detects functional groups such as amide (C=O stretch at ~1650 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 364.24.
| Compound Analog | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4-Methylphenyl derivative | MCF-7 | 2.32 | G₂/M phase cell cycle arrest |
| 4-Fluorophenyl analog | HepG2 | 0.28 | Bax/caspase-9 apoptosis pathway |
These analogs induce apoptosis via upregulation of pro-apoptotic proteins (Bax, caspase-9) and disrupt cell cycle progression.
Antibacterial and Antiviral Activity
The methyl group enhances lipophilicity, potentially improving membrane permeability. Preliminary studies on related compounds show:
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Gram-positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.
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RNA Viruses: Inhibition of viral polymerases at EC₅₀ ≈ 30 µM.
Structure-Activity Relationships (SAR)
Impact of Substituents
| Modification | Effect on Activity |
|---|---|
| 4-Methylphenyl | ↑ Metabolic stability, ↑ lipophilicity |
| 2,5-Dichlorobenzamide | ↑ Electronic effects, ↑ target binding |
The methyl group at the para position of the phenyl ring enhances metabolic stability, while chlorine atoms on the benzamide core improve electrophilic interactions with biological targets.
Comparative Analysis with Analogues
| Compound | Substituent | Key Difference |
|---|---|---|
| VC7248912 | 4-Methylphenyl | Enhanced stability vs. fluorine |
| 392243-56-0 | 4-Fluorophenyl | ↑ Binding affinity, ↓ lipophilicity |
Fluorine analogs exhibit higher target affinity due to electronegativity, whereas methyl derivatives offer better pharmacokinetic profiles.
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